molecular formula C9H20NO3P B1345537 Diethyl (pyrrolidin-1-ylmethyl)phosphonate CAS No. 51868-96-3

Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Cat. No.: B1345537
CAS No.: 51868-96-3
M. Wt: 221.23 g/mol
InChI Key: DOMZGECNJWVKAM-UHFFFAOYSA-N
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Description

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a useful research compound. Its molecular formula is C9H20NO3P and its molecular weight is 221.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Functionalization

Diethyl (pyrrolidin-1-ylmethyl)phosphonate serves as a versatile intermediate in organic synthesis. Its applications include the development of functionalized phosphonates via efficient synthesis methods. For example, researchers have developed short and efficient syntheses for functionalized (pyrrolidin-2-yl)phosphonates using diastereospecific 1,3-dipolar cycloaddition reactions, highlighting the potential of related this compound compounds in synthetic chemistry (Głowacka et al., 2021).

Magnetic Studies

In the realm of coordination chemistry, this compound analogs have been explored for their magnetic properties. A study on ferromagnetic exchange coupling in a dinuclear copper(II) compound with a related phosphonate ligand demonstrated the ligand's ability to mediate magnetic interactions, suggesting applications in the design of magnetic materials (Żurowska et al., 2008).

NMR pH Indicators

This compound derivatives have been evaluated as highly sensitive 31P NMR pH indicators in biomedical research. These compounds offer a non-invasive method to study pH variations associated with physiological and pathological processes, with high sensitivity and specificity, as demonstrated in studies involving isolated organs (Pietri et al., 2001).

Asymmetric Synthesis

The compound's derivatives have been used in the asymmetric synthesis of α-substituted phosphonates, showcasing the potential for creating enantioselective compounds. A study detailed the diastereospecific alkylation of a chiral oxazolopyrrolidine phosphonate, leading to enantiomerically pure products, underscoring the utility of this compound in asymmetric synthesis (Amedjkouh & Westerlund, 2004).

Phosphorylation Agents

Research has also explored this compound and its analogs as phosphorylation agents in organic synthesis. This includes the development of novel methods for the phosphonation of heteroaryl compounds, indicating the role of these compounds in introducing phosphonate groups to various molecular frameworks (Mu et al., 2006).

Safety and Hazards

The compound is classified as a warning signal word class . It causes skin irritation (H315) and has several precautionary statements including P264, P280, P302+P352, P362+P364, and P332+P313 .

Future Directions

Phosphonates, including Diethyl (pyrrolidin-1-ylmethyl)phosphonate, have significant potential in the development of potential drugs and agrochemicals . Their enhanced resistance towards hydrolysis makes them very useful in these fields . The development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds is a key future direction .

Biochemical Analysis

Biochemical Properties

Diethyl (pyrrolidin-1-ylmethyl)phosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by mimicking the transition state of their substrates, thereby acting as a competitive inhibitor . For instance, this compound has been shown to interact with proteases and phosphatases, leading to the modulation of their activity. The nature of these interactions often involves the formation of stable enzyme-inhibitor complexes, which can alter the enzyme’s conformation and reduce its catalytic efficiency.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . These alterations can impact cell proliferation, differentiation, and apoptosis. Additionally, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This binding is often facilitated by the phosphonate group’s ability to mimic the transition state of enzyme substrates. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and persistent changes in gene expression. These effects can lead to alterations in cellular function, including changes in cell growth, differentiation, and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in the levels of intermediates and end products . Additionally, this compound can affect the activity of enzymes involved in lipid and amino acid metabolism, further influencing cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and phosphate transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, this compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO3P/c1-3-12-14(11,13-4-2)9-10-7-5-6-8-10/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMZGECNJWVKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN1CCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199832
Record name Diethyl (pyrrolidin-1-ylmethyl)phosphonate
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Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51868-96-3
Record name Diethyl P-(1-pyrrolidinylmethyl)phosphonate
Source CAS Common Chemistry
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Record name Diethyl (pyrrolidin-1-ylmethyl)phosphonate
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Record name Diethyl (pyrrolidin-1-ylmethyl)phosphonate
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Record name Diethyl (pyrrolidin-1-ylmethyl)phosphonate
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